[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide
Description
[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide (CAS: 4269-99-2) is a hydrobromide salt of a methanimidamide derivative. Its structure comprises a methanimidamide core (NH₂C(=NH)–) linked to a 2-methylpropyl (isobutyl) group via a sulfanyl (–S–) bridge. The compound is primarily used as a biochemical intermediate and pharmaceutical building block . Its molecular formula is C₅H₁₂BrN₂S, with a molecular weight of approximately 229.14 g/mol (estimated based on structurally analogous compounds) .
Properties
IUPAC Name |
2-methylpropyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.BrH/c1-4(2)3-8-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFJUXRVFRGCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-methylpropyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methylpropyl mercaptan+Methanimidamide+HBr→[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of [(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide with analogous methanimidamide derivatives:
* The presence of oxygen in the formula for [(cyclopropylmethyl)sulfanyl]methanimidamide HBr (C₅H₁₃BrN₂OS) is unclear from the evidence and may reflect a reporting error.
Key Observations:
- Substituent Effects: Alkyl vs. Aromatic Groups: The 2-methylpropyl substituent in the target compound provides moderate lipophilicity, making it more soluble in organic solvents than aromatic derivatives like chlordimeform. In contrast, aryl-substituted methanimidamides (e.g., chlordimeform) exhibit higher toxicity, likely due to bioaccumulation and metabolic activation .
Molecular Weight and Solubility :
- Aromatic derivatives (e.g., {[(3-methylphenyl)methyl]sulfanyl}methanimidamide HBr) have higher molecular weights (~265 g/mol) and reduced aqueous solubility compared to alkyl-substituted analogs .
Biological Activity
[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula CHBrNS, recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Overview
This compound features a sulfanyl group attached to a methanimidamide moiety, which contributes to its reactivity and biological properties. The compound is synthesized through the reaction of 2-methylpropyl mercaptan with methanimidamide in the presence of hydrobromic acid, facilitating the formation of the hydrobromide salt that enhances its solubility and stability in various applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial protein synthesis and interference with cell wall synthesis, leading to cell death.
Anticancer Potential
The compound has garnered attention for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : The compound activates caspases, which are crucial for programmed cell death.
- Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating .
The biological effects of this compound are primarily attributed to its interaction with thiol groups in proteins. This interaction can lead to:
- Covalent Modification : Formation of disulfide bonds with cysteine residues in proteins, altering their function.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .
Research Findings and Case Studies
Several studies have explored the compound's biological activity:
- Antimicrobial Efficacy :
- Cancer Research :
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| [(2-Methylpropyl)sulfanyl]methanimidamide hydrochloride | Moderate | Low | Less soluble than hydrobromide form |
| [(2-Methylpropyl)sulfanyl]methanimidamide sulfate | High | Moderate | Higher stability under acidic conditions |
| [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide | High | High | Broader spectrum against different pathogens |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a thiol group (e.g., 2-methylpropyl mercaptan) reacts with a methanimidamide precursor. Optimization includes controlling reaction temperature (e.g., 0–25°C to minimize side reactions), solvent choice (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reactants. For example, a patent method for a structurally similar sulfanyl-methanimidamide derivative utilized stepwise alkylation and salt formation with HBr gas in anhydrous conditions to achieve high purity .
Q. How can researchers ensure batch-to-batch consistency during synthesis for reproducible experimental outcomes?
- Methodological Answer : Implement rigorous quality control (QC) protocols such as HPLC (≥95% purity threshold) and mass spectrometry (MS) to verify molecular weight. For hydrobromide salts, ion chromatography can quantify bromide content. Note that research-grade batches may exhibit variability in salt or solvent residues; additional QC (e.g., Karl Fischer titration for water content) is recommended for sensitive assays like enzymatic studies .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the sulfanyl-propyl chain and imidamide group. For example, the methanimidamide proton typically resonates at δ 8.5–9.5 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]) and bromide counterion.
- Elemental Analysis : To confirm stoichiometric Br content.
Structural analogs (e.g., [(2-phenylethyl)sulfanyl]methanimidamide hydrobromide) have been characterized using these methods, with X-ray crystallography resolving ambiguities in regiochemistry .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests unexpected tautomerism, employ IR spectroscopy to confirm functional groups (e.g., C=N stretching at 1640–1680 cm). For ambiguous NOE (Nuclear Overhauser Effect) signals, computational modeling (DFT) or X-ray diffraction (if crystals are obtainable) can clarify spatial arrangements. Reference structural data from related compounds (e.g., hexylsulfanyl analogs) to identify common spectral artifacts .
Q. What experimental design considerations are critical when studying the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Solvent Selection : Use dry THF or DCM to prevent hydrolysis of the imidamide group.
- Protecting Groups : Temporarily block reactive sites (e.g., sulfanyl groups) with tert-butyl disulfide to direct regioselectivity.
- Kinetic Monitoring : Use in-situ techniques like ReactIR to track intermediate formation. For example, a patent for a related benzoxathiepine derivative employed controlled addition of electrophiles at –20°C to suppress side reactions .
Q. What strategies are recommended for scaling synthesis from milligram to gram quantities while maintaining purity?
- Methodological Answer :
- Process Optimization : Use flow chemistry for precise temperature and mixing control during thiol-alkylation.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for scalability. Monitor crystal polymorphism via powder XRD to ensure consistent solubility.
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like UV-vis probes to detect impurities in real time. Scalability challenges for similar hydrobromide salts were addressed by optimizing anti-solvent addition rates .
Q. How can this compound serve as a building block in heterocyclic synthesis, and what mechanistic insights are critical?
- Methodological Answer : The imidamide group acts as a directing group in cyclization reactions. For example, under acidic conditions, it can facilitate ring-closing via intramolecular nucleophilic attack to form thiazoles or imidazoles. Key mechanistic factors include:
- pH Control : Use mild acids (e.g., AcOH) to protonate the imidamide without decomposing intermediates.
- Catalysis : Pd-catalyzed cross-coupling to introduce aryl/alkyl substituents. Reference heterocyclic derivatives (e.g., methanimidamide-pyrazine hybrids) highlight the importance of steric effects in regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
